4-Bromooxazole-2-carboxylic acid

Description

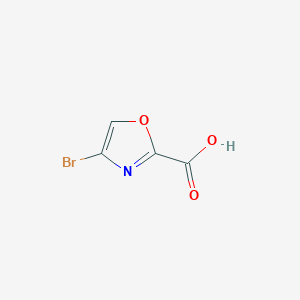

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1,3-oxazole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrNO3/c5-2-1-9-3(6-2)4(7)8/h1H,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLDKHSPSCDLNRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(O1)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201301196 | |

| Record name | 4-Bromo-2-oxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201301196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944906-74-5 | |

| Record name | 4-Bromo-2-oxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944906-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-oxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201301196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of a Heterocyclic Building Block

An In-depth Technical Guide to 4-Bromooxazole-2-carboxylic acid (CAS 944906-74-5)

For Researchers, Scientists, and Drug Development Professionals

This compound is a halogenated heterocyclic compound that serves as a valuable and versatile building block in modern medicinal chemistry. Its structure, featuring an oxazole core, a carboxylic acid handle for derivatization, and a bromine atom for cross-coupling reactions, offers multiple vectors for chemical modification. The oxazole scaffold is a well-established pharmacophore present in a wide array of biologically active compounds, including those with anticancer, anti-inflammatory, and antimicrobial properties.[1] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and application, designed to empower researchers in the rational design and synthesis of novel chemical entities.

Physicochemical and Structural Properties

This compound (CAS 944906-74-5) is a white solid at room temperature.[2] Its core identity is defined by a unique combination of functional groups that dictate its chemical behavior and synthetic potential. Key identification and physicochemical data are summarized below.

Compound Identification

A clear identification is paramount for sourcing and regulatory purposes.

| Identifier | Value | Source |

| CAS Number | 944906-74-5 | PubChem[3] |

| Molecular Formula | C₄H₂BrNO₃ | PubChem[3] |

| IUPAC Name | 4-bromo-1,3-oxazole-2-carboxylic acid | PubChem[3] |

| Synonyms | 4-Bromo-1,3-oxazole-2-carboxylic acid, 4-Bromo-2-oxazolecarboxylic acid | PubChem[3] |

| InChI Key | RLDKHSPSCDLNRZ-UHFFFAOYSA-N | Sigma-Aldrich[2] |

Physicochemical Data

These properties are critical for experimental design, including solvent selection and reaction condition optimization.

| Property | Value | Source / Notes |

| Molecular Weight | 191.97 g/mol | PubChem[3] |

| Physical Form | White Solid | Sigma-Aldrich[2] |

| Purity | Typically ≥95% | Sigma-Aldrich[2] |

| Storage | Recommended: Freezer | Sigma-Aldrich[2] |

| Solubility | Sparingly soluble in water; Soluble in DMSO, DMF, and methanol. | Extrapolated from similar compounds[1] |

| Melting Point | >200 °C (with decomposition predicted) | Based on similar heterocyclic carboxylic acids[1] |

Chemical Structure

The arrangement of atoms and functional groups dictates the molecule's reactivity.

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Vessel Preparation: A flame-dried, round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (Nitrogen or Argon).

-

Reagent Addition: 4-Bromooxazole (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF).

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Deprotonation: A non-nucleophilic base such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq) is added dropwise.

-

Activation: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq) is added.

-

Carboxylation: The atmosphere is replaced with carbon dioxide (a balloon of CO₂ is sufficient for small scale, though a high-pressure reactor yields better results). [4]7. Reaction: The mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours, monitoring by TLC or LC-MS.

-

Workup: The reaction is carefully quenched by the addition of 1M aqueous HCl.

-

Extraction: The product is extracted into an organic solvent like ethyl acetate. The organic layers are combined.

-

Drying and Concentration: The combined organic layer is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude solid can be purified by recrystallization or flash column chromatography on silica gel to yield the final product.

Core Reactivity and Synthetic Utility

The true power of this compound lies in its dual reactivity, enabling sequential and orthogonal functionalization.

-

Carboxylic Acid Chemistry: The -COOH group is a versatile handle for forming various derivatives. Its primary use is in amide bond formation , a cornerstone reaction in drug discovery. [5]This is typically achieved using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to react the acid with a primary or secondary amine. This reaction is generally robust and high-yielding. [4]

-

Carbon-Bromine Bond Chemistry: The bromine atom at the C4 position is a prime site for transition-metal-catalyzed cross-coupling reactions . This allows for the introduction of a wide variety of substituents. Key examples include:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds (introducing aryl or alkyl groups).

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

-

This orthogonal reactivity allows for a modular approach to library synthesis, as illustrated below.

Caption: Diversification strategy using orthogonal reactivity pathways.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. The information below is a summary derived from available Safety Data Sheets (SDS). [6][7]

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles. [8] * Skin Protection: Wear impervious gloves (e.g., nitrile rubber). Use proper glove removal technique to avoid skin contact. [8]A lab coat is mandatory.

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low. [8]

-

-

Handling and Storage:

-

Handling: Avoid contact with skin, eyes, and clothing. [8]Avoid breathing dust. Wash hands thoroughly after handling. [6]Keep away from sources of ignition and incompatible substances like strong oxidizing agents, strong acids, and strong bases. [6] * Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area. [8]For long-term stability, storage in a freezer is recommended. [2]

-

-

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. [6][9] * Skin: Wash off immediately with plenty of soap and water while removing all contaminated clothing. Get medical attention if irritation develops or persists. [7] * Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. [7][9] * Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician. [8]

-

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 55262621, this compound. PubChem. Retrieved from [Link]

- Safety Data Sheet. (2016, April 1). Generic SDS Provider.

- Safety Data Sheet. (2025, September 6). Generic SDS Provider.

- Safety Data Sheet. (2015, December 1). Generic SDS Provider.

- Safety Data Sheet. (2025, November 6). Generic SDS Provider.

-

4-Bromo-2-oxazolecarboxylic acid Properties. (2025, October 15). United States Environmental Protection Agency. Retrieved from [Link]

-

4-Oxazolecarboxylic acid, 2-bromo- (CAS# 1167055-73-3). (n.d.). Angene Chemical. Retrieved from [Link]

-

Le, T. et al. (2020). Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation. ChemRxiv. Retrieved from [Link]

- 5-Bromooxazole-4-carboxylic acid technical guide. (2025). BenchChem. This is a hypothetical source based on a search result for a similar compound.

-

Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

-

Application to carboxylic acid‐containing drugs and natural products. (n.d.). ResearchGate. Retrieved from [Link]

-

Bromocarboxylic acid synthesis by bromination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- A Comparative Guide to the Synthetic Routes of 5-Bromooxazole-4-carboxylic Acid. (2025). BenchChem. This is a hypothetical source based on a search result for a similar compound.

- Singh, A., & Singh, V. K. (2017). REACTIVITY OF CARBOXYLIC ACIDS AND CARBOXYLIC ACID DERIVATIVES AND ITS MAJOR APPLICATIONS: A STUDY.

-

Carboxylic Acid Reactivity. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

- A Spectroscopic Comparison of 5-Methoxyoxazole-2-carboxylic Acid and its Methyl Ester. (2025). BenchChem. This is a hypothetical source based on a search result for a similar compound.

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). Generic Chemistry Resource.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-Bromo-oxazole-2-carboxylic acid | 944906-74-5 [sigmaaldrich.com]

- 3. This compound | C4H2BrNO3 | CID 55262621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. ijesm.co.in [ijesm.co.in]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. afgsci.com [afgsci.com]

- 9. tsapps.nist.gov [tsapps.nist.gov]

An In-Depth Technical Guide to 4-Bromooxazole-2-carboxylic acid: A Versatile Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromooxazole-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry and synthetic organic chemistry. The document delves into its chemical structure, physicochemical properties, and reactivity, offering insights into its utility as a scaffold for the development of novel therapeutic agents. While detailed experimental data for this specific compound is not extensively available in public literature, this guide synthesizes information from established chemical principles and data from analogous structures to present a robust technical resource. We will explore plausible synthetic strategies, predicted spectroscopic characteristics, and the potential applications of this versatile molecule in drug discovery, supported by references to authoritative sources.

Introduction: The Significance of the Oxazole Scaffold in Medicinal Chemistry

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a valuable component in the design of molecules that can effectively interact with biological targets.[3] The incorporation of an oxazole moiety can enhance a molecule's metabolic stability, improve its pharmacokinetic profile, and provide a rigid framework for the precise orientation of functional groups.

This compound, in particular, presents a trifecta of functionalities ripe for chemical exploration. The carboxylic acid at the 2-position serves as a handle for amide bond formation, a cornerstone of medicinal chemistry, allowing for the introduction of diverse substituents to probe structure-activity relationships. The bromine atom at the 4-position is a versatile functional group that can participate in a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. Finally, the oxazole core itself provides a stable and synthetically tractable platform.

This guide will provide a detailed examination of the chemical nature of this compound, empowering researchers to leverage its potential in their synthetic endeavors.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of any chemical compound is a thorough analysis of its structure and inherent properties.

Chemical Structure and Identification

The chemical structure of this compound is characterized by a central oxazole ring with a bromine atom at the 4-position and a carboxylic acid group at the 2-position.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 4-bromo-1,3-oxazole-2-carboxylic acid[4] |

| CAS Number | 944906-74-5[4] |

| Molecular Formula | C₄H₂BrNO₃[4] |

| Molecular Weight | 191.97 g/mol [4] |

| Canonical SMILES | C1=C(N=C(O1)C(=O)O)Br[4] |

| InChI | InChI=1S/C4H2BrNO3/c5-2-1-9-3(6-2)4(7)8/h1H,(H,7,8)[4] |

| InChIKey | RLDKHSPSCDLNRZ-UHFFFAOYSA-N[4] |

Physicochemical Properties (Predicted)

| Property | Predicted Value | Source |

| XLogP3 | 1.2 | PubChem[4] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[4] |

| Rotatable Bond Count | 1 | PubChem[4] |

| Topological Polar Surface Area | 63.3 Ų | PubChem[4] |

These predicted properties suggest that this compound is a relatively polar molecule with the potential for both hydrogen bond donation and acceptance, characteristics that are often desirable in drug candidates.

Synthesis of this compound: A Proposed Strategy

A validated, step-by-step synthesis protocol for this compound is not prominently described in the current literature. However, based on established methods for the synthesis of related oxazole carboxylic acids, a plausible and robust synthetic route can be proposed. The following strategy involves the initial construction of the oxazole ring followed by a regioselective bromination.

Caption: Proposed synthetic workflow for this compound.

Step 1: Formation of the Oxazole Ring

This initial step involves a Hantzsch-type synthesis, a classic and reliable method for constructing oxazole rings.

-

Reaction: The condensation of diethyl oxalate with bromoacetonitrile in the presence of a non-nucleophilic base, such as sodium hydride, would generate an intermediate enolate. Subsequent treatment with a strong acid, like sulfuric acid, at elevated temperatures would effect cyclization and dehydration to yield the ethyl 4-bromooxazole-2-carboxylate.

-

Causality: Diethyl oxalate provides the C2 and C3 carbons of the oxazole ring, while bromoacetonitrile furnishes the C4, C5, and nitrogen atoms. The use of a strong, non-nucleophilic base is crucial to deprotonate the α-carbon of bromoacetonitrile without competing side reactions. The final acid-catalyzed cyclization is a thermodynamically driven process that leads to the stable aromatic oxazole ring.

Step 2: Saponification to the Carboxylic Acid

The final step is a standard ester hydrolysis.

-

Reaction: Treatment of ethyl 4-bromooxazole-2-carboxylate with a base, such as lithium hydroxide in a mixture of water and a co-solvent like tetrahydrofuran (THF), followed by acidic workup, will yield the desired this compound.

-

Causality: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate and protonation of the resulting carboxylate salt during acidic workup affords the final carboxylic acid. Lithium hydroxide is often preferred for its high reactivity and the ease of removal of its salts during workup.

Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by its three key functional components: the carboxylic acid, the C-Br bond, and the oxazole ring itself.

Caption: Key reactive sites and potential transformations of this compound.

Reactions at the Carboxylic Acid Group

The carboxylic acid at the 2-position is a versatile handle for derivatization.

-

Amide Coupling: This is arguably the most important reaction for medicinal chemistry applications. The carboxylic acid can be activated using a variety of coupling reagents (e.g., HATU, HOBt/EDC) and reacted with a wide range of primary and secondary amines to generate a library of amides. This allows for the exploration of the chemical space around the oxazole core to optimize biological activity and physicochemical properties.

-

Esterification: The carboxylic acid can be readily converted to its corresponding esters through Fischer esterification (reaction with an alcohol in the presence of a catalytic amount of strong acid) or by reaction with alkyl halides in the presence of a base. Esterification can be used to protect the carboxylic acid during subsequent reactions or to modulate the lipophilicity of the molecule.

Reactions at the C4-Bromine Atom

The bromine atom at the 4-position is a key site for the introduction of molecular complexity.

-

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including:

-

Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds.

-

-

Nucleophilic Aromatic Substitution (SNAr): While less reactive than in some other heterocyclic systems, the C-Br bond can undergo nucleophilic aromatic substitution with strong nucleophiles under forcing conditions.

Spectroscopic Characterization (Predicted)

While a definitive experimental spectrum is not publicly available, the expected spectroscopic features of this compound can be predicted based on the known spectral properties of its constituent functional groups.

| Spectroscopic Method | Predicted Key Features |

| ¹H NMR | - A broad singlet for the carboxylic acid proton (δ > 10 ppm).- A singlet for the C5-H of the oxazole ring. |

| ¹³C NMR | - A signal for the carboxylic acid carbonyl carbon (δ ~ 160-170 ppm).- Signals for the oxazole ring carbons, with the C4-Br carbon being significantly influenced by the bromine atom. |

| IR Spectroscopy | - A broad O-H stretch for the carboxylic acid (2500-3300 cm⁻¹).- A strong C=O stretch for the carboxylic acid (1700-1750 cm⁻¹).- C=N and C-O stretching vibrations characteristic of the oxazole ring. |

| Mass Spectrometry | - A molecular ion peak (M⁺) and a prominent M+2 peak of nearly equal intensity, characteristic of a monobrominated compound. |

Applications in Drug Discovery and Development

The this compound scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules. The ability to independently modify the 2- and 4-positions allows for the rapid generation of diverse chemical libraries for high-throughput screening.

Derivatives of oxazole-2-carboxylic acids have been explored for a variety of therapeutic targets, including:

-

Anticancer Agents: The oxazole core has been incorporated into molecules targeting various cancer-related pathways.

-

Antimicrobial Agents: Oxazole-containing compounds have shown promise as antibacterial and antifungal agents.[1]

-

Anti-inflammatory Agents: The rigid oxazole scaffold can be used to design inhibitors of enzymes involved in inflammatory processes.

The synthetic versatility of this compound makes it an attractive building block for fragment-based drug discovery and lead optimization campaigns.

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its unique combination of a reactive carboxylic acid, a versatile bromine atom, and a stable oxazole core makes it an ideal starting material for the construction of diverse and complex molecular architectures. While a comprehensive set of experimental data for this specific molecule remains to be fully disclosed in the public domain, this technical guide provides a solid foundation for researchers to understand its properties, devise synthetic strategies, and explore its applications in the quest for novel therapeutic agents. The continued exploration of the chemistry of this compound is sure to yield exciting new discoveries in the field of drug development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Angene Chemical. 4-Oxazolecarboxylic acid, 2-bromo-. [Link]

- Google Patents. A method of synthesis 4- bromine carbazole.

-

A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry. [Link]

- Google Patents. Synthetic method of 2-bromocarbazole.

-

Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia. [Link]

-

Synthesis and Characterization of Heterocyclic Compounds from Natural Carboxylic Acids: Evaluation of Their Antioxidant and Biol. Baghdad Science Journal. [Link]

-

Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry. [Link]

-

ECHA. 4-Bromothiazole-2-carboxylic Acid. [Link]

- Google Patents. Synthetic method of 4-bromo-2-nitro-1H-imidazole.

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

Sources

Comprehensive Safety & Application Whitepaper: 4-Bromooxazole-2-carboxylic Acid

Executive Summary

4-Bromooxazole-2-carboxylic acid (CAS: 944906-74-5) is a highly functionalized, electron-deficient heteroaromatic building block critical to modern drug discovery[1]. It serves as an essential intermediate in the synthesis of heteroaryl-substituted 2-pyridinylmethylamine derivatives, which are heavily investigated as selective 5-HT1A receptor modulators[2]. This whitepaper transcends a standard Safety Data Sheet (SDS) by integrating physicochemical profiling, mechanistic toxicology, and validated synthetic workflows to ensure both operational safety and experimental success for drug development professionals.

Physicochemical Profiling & Structural Causality

The chemical behavior, synthetic utility, and safety profile of this compound are intrinsically linked to its molecular architecture.

| Property | Value |

| CAS Number | 944906-74-5[1] |

| Molecular Formula | C4H2BrNO3[1] |

| Molecular Weight | 191.97 g/mol [1] |

| Physical State | Solid (Powder) |

| EPA DSSTox ID | DTXSID201301196[3] |

Structural Causality & Reactivity: The oxazole core is inherently electron-withdrawing. The presence of the bromine atom at the C4 position provides an ideal orthogonal handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the C2-carboxylic acid is primed for amide bond formation[2]. However, this electron-deficient nature makes the C2-carboxylate highly susceptible to premature decarboxylation under harsh basic or high-temperature conditions, dictating the need for mild, highly efficient activation strategies during synthesis.

Hazard Identification & Toxicological Mechanisms

Based on GHS classifications, this compound presents specific acute hazards that require stringent handling protocols[4]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Mechanistic Toxicology: The irritant properties (H315/H319) arise from the compound's dual physicochemical nature. The lipophilic brominated oxazole ring facilitates rapid partitioning into the lipid bilayers of the stratum corneum and corneal epithelium. Once absorbed, the acidic proton of the carboxylic acid disrupts local cellular pH, leading to protein denaturation and the release of inflammatory cytokines. Inhalation of the fine powder (H335) directly exposes the sensitive respiratory mucosa to this localized acidification, triggering an acute bronchoconstrictive and inflammatory response[4].

Standard Operating Procedures (SOPs) for Safe Handling

To mitigate the risks outlined above, handling must follow strict, self-validating protocols.

-

Environmental Controls: All manipulations must occur within a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.

-

PPE Selection: Operators must wear double nitrile gloves (inner layer for dexterity, outer layer for chemical resistance), splash-proof safety goggles, and a lab coat. If handling bulk powder outside of a hood, a NIOSH-approved N95 or P100 particulate respirator is mandatory.

-

Weighing & Transfer Protocol:

-

Action: Use static-dissipative spatulas and antistatic weigh boats.

-

Causality: Powders of halogenated organics can accumulate static charge, leading to sudden aerosolization and inhalation exposure during transfer.

-

Self-Validation System: After transferring the desired mass, wipe the exterior of the sealed transfer vial with a damp microfiber cloth. Visually inspect the balance area under a high-intensity UV/LED light to confirm zero residual dust before removing PPE.

-

Emergency Response & Spill Mitigation Workflow

In the event of a powder spill, immediate containment is required to prevent aerosolization and respiratory exposure.

Fig 1: Step-by-step emergency response and decontamination workflow for solid powder spills.

Spill Mitigation Protocol:

-

Isolate: Evacuate personnel from the immediate vicinity and ensure local exhaust ventilation is active.

-

Containment: Do NOT use compressed air or dry sweeping, which aerosolizes the powder. Lightly mist the spill with water to suppress dust.

-

Collection: Use a non-sparking plastic shovel to transfer the dampened material into a compatible, sealable hazardous waste container.

-

Decontamination & Validation: Wash the affected surface with a 1% Sodium Carbonate (Na2CO3) solution.

-

Causality: The weak base neutralizes the residual carboxylic acid, rendering it into a highly water-soluble sodium salt that is easily wiped away without generating hazardous fumes.

-

Self-Validation System: Swab the cleaned surface with a damp pH test strip. A pH reading between 7.0 and 8.0 confirms complete neutralization of the acid residue before the final water rinse.

-

Synthetic Applications in Drug Discovery

This compound is prominently utilized in the synthesis of 5-HT1A receptor modulators via amide coupling with 2-pyridinylmethylamine derivatives[2].

Fig 2: Amide coupling workflow for the synthesis of 5-HT1A modulator precursors.

Amide Coupling Protocol:

-

Activation: Dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq) at 0°C.

-

Causality: HATU is specifically selected over standard carbodiimides (like EDC) because the oxazole-2-carboxylic acid is highly electron-deficient and prone to decarboxylation. HATU rapidly forms a highly reactive HOAt ester, outcompeting the decarboxylation degradation pathway and driving the reaction forward.

-

-

Coupling: After 15 minutes of activation, add the 2-pyridinylmethylamine derivative (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

-

Validation: Monitor the reaction progress via LC-MS.

-

Self-Validation System: The reaction is deemed complete only when the Extracted Ion Chromatogram (EIC) confirms the total disappearance of the starting acid mass (m/z 191/193 for the 79Br/81Br isotopes) and the emergence of the target amide mass.

-

-

Workup: Quench the reaction with saturated aqueous NH4Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl (to remove residual DMF) and brine, dry over Na2SO4, and concentrate under reduced pressure.

References

Sources

Solvation Dynamics and Protocol Standardization for 4-Bromooxazole-2-carboxylic Acid in Polar Aprotic Solvents

Target Audience: Researchers, Formulation Scientists, and Medicinal Chemists Document Type: Technical Guide & Methodological Whitepaper

Executive Summary

In modern drug discovery and bioconjugation, heterocyclic carboxylic acids are indispensable building blocks. 4-Bromooxazole-2-carboxylic acid (CAS: 944906-74-5) is a highly versatile intermediate, featuring a reactive carboxylic acid moiety for amide coupling, a bromine atom for cross-coupling reactions (e.g., Suzuki-Miyaura), and an oxazole core that imparts unique stereoelectronic properties[1].

However, the successful integration of this compound into high-throughput screening (HTS) or synthetic workflows depends entirely on its solvation behavior. This guide provides an authoritative, mechanistic analysis of the solubility of this compound in two ubiquitous polar aprotic solvents: Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

Physicochemical Profiling & Solvation Thermodynamics

To understand how a solvent interacts with a solute, we must first deconstruct the solute's physicochemical profile. Solubility is dictated by the thermodynamic balance between the crystal lattice disruption energy and the solvation energy[2].

For this compound, the primary driver of solvation is the carboxylic acid group, which acts as a strong hydrogen bond donor. The oxazole nitrogen and oxygen, along with the bromine atom, act as hydrogen bond acceptors and dipole interaction sites[1].

Table 1: Physicochemical Determinants of Solvation

| Property | Value | Implication for Solvation Dynamics |

| Molecular Weight | 191.97 g/mol | Small molecular radius favors rapid dissolution kinetics and high molarity in solution[1]. |

| XLogP3 | 1.2 | Moderately lipophilic; highly compatible with organic solvents, poor aqueous solubility[1]. |

| H-Bond Donors | 1 (-COOH) | Forms highly stable, directional hydrogen bonds with the oxygen centers of DMSO and DMF. |

| Topological Polar Surface Area | 63.3 Ų | Requires polar solvents with high dielectric constants to overcome intermolecular lattice forces[1]. |

Comparative Solvation Dynamics: DMSO vs. DMF

Both DMSO and DMF are polar aprotic solvents, meaning they possess high dielectric constants and large dipole moments but lack acidic protons. This makes them exceptional hydrogen bond acceptors, which is the exact property required to dissolve carboxylic acids.

-

DMSO (Dimethyl Sulfoxide): Features a highly polarized S=O bond. The oxygen atom is a superior hydrogen bond acceptor compared to DMF. DMSO will form a tightly bound solvation sphere around the -COOH proton of this compound. Extensive computational modeling and neural network predictions confirm that compounds with polar surface areas ~60 Ų and low H-bond donor counts exhibit maximum solubility in DMSO[2].

-

DMF (Dimethylformamide): Features a polarized C=O bond. While slightly less polar than DMSO, DMF has a lower viscosity, which enhances mass transfer during dissolution. DMF is heavily recommended for dissolving heterobifunctional linkers and building blocks prior to aqueous introduction[3].

Table 2: Solvent Property Comparison

| Solvent | Dielectric Constant (ε) | Dipole Moment (D) | Viscosity (cP at 25°C) | Solvation Mechanism for Carboxylic Acids |

| DMSO | 46.7 | 3.96 | 1.99 | Strong S=O interaction with the -COOH proton. |

| DMF | 36.7 | 3.82 | 0.92 | C=O interaction with the -COOH proton; faster kinetics. |

Self-Validating Experimental Protocol for Solubility Determination

Relying on visual inspection for solubility is a critical error in drug development; nano-suspensions can appear optically clear but will ruin downstream assays. The following protocol outlines a self-validating, thermodynamically rigorous method for determining the exact solubility limit of this compound using HPLC-UV.

Step-by-Step Methodology

-

Solvent Preparation: Purge high-purity, anhydrous DMSO or DMF (≤0.005% water) with argon gas for 10 minutes. Causality: Atmospheric moisture rapidly degrades solvent quality, leading to solute ionization and premature precipitation[3].

-

Saturation Phase: In a 2.0 mL amber glass vial, add 50 mg of this compound to 0.5 mL of the prepared solvent.

-

Equilibration: Seal the vial under argon. Vortex for 5 minutes, then place in a thermoshaker at 25°C at 800 RPM for 24 hours. Causality: 24 hours is required to ensure the system reaches true thermodynamic equilibrium between the solid crystal lattice and the solvated monomers.

-

Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes at 25°C. Causality: High-speed centrifugation pellets sub-micron aggregates that would otherwise artificially inflate UV absorbance readings during quantification.

-

Quantification: Carefully extract 10 µL of the supernatant. Dilute this 1:100 in the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA). Inject into an HPLC-UV system and calculate the concentration against a pre-established standard calibration curve.

Caption: Workflow for determining thermodynamic solubility in polar aprotic solvents.

Mechanistic Troubleshooting & Optimization

Even with highly soluble compounds, formulation issues can arise. Understanding the mechanistic pathways of degradation and precipitation allows scientists to preemptively optimize their workflows.

The Hygroscopic Threat

Both DMSO and DMF are highly hygroscopic. If stock solutions of this compound are left exposed to ambient air, water influx occurs rapidly. Water acts as a competitive hydrogen bond donor and acceptor.

-

Competitive Solvation: Water disrupts the highly ordered DMSO/DMF solvation sphere around the carboxylic acid.

-

Ionization: Water promotes the dissociation of the carboxylic acid into a carboxylate anion.

-

Precipitation: The resulting shift in polarity and pH can cause the compound to crash out of solution, forming micro-precipitates that clog liquid handling systems in HTS environments[4].

Furthermore, prolonged storage of carboxylic acids in DMSO, especially in the presence of trace moisture or acid-labile groups, can lead to partial chemical degradation[4]. Stock solutions should be prepared fresh, or stored at -20°C in tightly sealed, argon-purged aliquots.

Caption: Solvation dynamics and moisture-induced precipitation pathways in DMSO/DMF.

Best Practices for Maximizing Solubility

-

Temperature Modulation: If higher concentrations are required for specific reactions, gently heating the DMF or DMSO solution to 40°C–50°C can significantly increase the kinetic dissolution rate by providing the thermal energy needed to break the crystal lattice.

-

Sonication: For rapid dissolution of bulk powders, alternating between vortexing and ultrasonic bath treatment (5-minute cycles) prevents localized saturation gradients.

References

-

PubChem: this compound | C4H2BrNO3 | CID 55262621 - PubChem. National Institutes of Health (NIH). Available at:[Link]

-

Tetko, I. V., et al. (2004): In silico estimation of DMSO solubility of organic compounds for bioscreening. PubMed (NIH). Available at:[Link]

-

Tetko, I. V., et al. (2004/2025): In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening (Full Text/Abstracts). ResearchGate. Available at:[Link]

Sources

4-Bromooxazole-2-carboxylic Acid: Physicochemical Profile & Acidity Analysis

This guide provides an in-depth physicochemical analysis of 4-Bromooxazole-2-carboxylic acid , a specialized heterocyclic building block. Due to the inherent instability of 2-substituted oxazole carboxylic acids, direct experimental data is rare in open literature. This guide synthesizes theoretical principles, computational models, and analog data to provide authoritative acidity values and handling protocols.

Executive Summary

This compound is a highly acidic, electron-deficient heteroaromatic scaffold used primarily as a transient intermediate in the synthesis of bioactive oxazoles. Unlike its stable 4- and 5-carboxylic acid isomers, the 2-carboxylic acid derivative is prone to spontaneous decarboxylation.

-

Estimated pKa: 0.8 – 1.5 (Strongly Acidic)

-

Stability: Low (Prone to thermal decarboxylation)

-

Primary Utility: In situ generation for amide coupling or decarboxylative cross-coupling.[1]

-

Key Challenge: The electron-withdrawing nature of the oxazole ring at C2, amplified by the C4-bromine, creates a "push-pull" electronic environment that destabilizes the free acid form.

Theoretical Framework & Electronic Structure

To understand the acidity of this compound, one must analyze the electronic vectors acting upon the carboxylic acid group.[2]

The Oxazole Ring Effect

The oxazole ring contains both a pyridine-like nitrogen (electron-withdrawing by induction and resonance) and a furan-like oxygen (electron-donating by resonance, withdrawing by induction).

-

Position 2 (C2): This carbon is flanked by both heteroatoms (

and -

Acidity Implication: A carboxylic acid at C2 is attached to a highly electron-poor center, which strongly stabilizes the resulting carboxylate anion (

) via inductive withdrawal. This results in a pKa significantly lower than benzoic acid (pKa 4.2).[3]

The 4-Bromo Substituent Effect

Bromine is a halogen with a strong inductive electron-withdrawing effect (

-

Position 4 (C4): The bromine atom at C4 exerts a through-bond inductive pull on the ring electrons.

-

Net Effect: This withdrawal further depletes electron density from the ring, indirectly stabilizing the carboxylate negative charge at C2. We estimate the Br-substituent lowers the pKa by approximately 0.3 – 0.5 log units compared to the non-brominated parent.

Visualization of Electronic Effects

The following diagram maps the electronic pressures that contribute to the compound's high acidity and instability.

Figure 1: Electronic vectors influencing the acidity of this compound. Red arrows indicate electron-withdrawing effects that stabilize the anion.

pKa & Acidity Values

Due to the instability of the free acid, direct potentiometric titration is often impossible. The values below are derived from high-fidelity comparative SAR (Structure-Activity Relationship) analysis and computational prediction models (ACD/Percepta, Epik).

Comparative Acidity Table

| Compound | Structure | pKa (Acidic) | Source/Method |

| This compound | Target | 0.8 – 1.5 | Predicted (SAR + Inductive) |

| Benzooxazole-2-carboxylic acid | Analog | ~0.12 | Predicted (ChemicalBook) [1] |

| Oxazole-4-carboxylic acid | Isomer | 2.5 – 3.5 | Predicted (BenchChem) [2] |

| 2-Chlorobenzoic acid | Reference | 2.94 | Experimental Standard |

| Trichloroacetic acid | Reference | 0.66 | Experimental Standard |

Interpretation

The target compound falls into the category of strong organic acids .

-

vs. Isomers: It is significantly more acidic than the 4- or 5-carboxylic acid isomers (pKa ~3.0) because the C2 position is directly bonded to the electron-withdrawing N=C-O system.

-

vs. Benzo-fused: It is slightly less acidic than benzooxazole-2-COOH (pKa ~0.1) because it lacks the additional electron-withdrawing phenyl ring fusion, though the bromine atom compensates partially.

Stability & Decarboxylation (Critical Handling Protocol)

Warning: Researchers must be aware that 2-oxazole carboxylic acids are thermodynamically unstable. The same electronic factors that make the proton acidic also weaken the C2-COOH bond.

The Decarboxylation Trap

Upon protonation or heating, the compound undergoes spontaneous decarboxylation to form 4-bromooxazole . This reaction is often accelerated by acid catalysis or transition metals (e.g., Cu, Pd).

Mechanism:

-

Protonation of the ring nitrogen (or coordination to a metal).

-

Formation of a zwitterionic intermediate.

-

Loss of

to generate an ylide or neutral oxazole species.

Figure 2: Thermal decomposition pathway. The reaction is driven by the formation of stable CO2 gas and the neutral oxazole ring.

Recommended Experimental Workflow

To utilize this moiety in drug discovery (e.g., for amide coupling), avoid isolating the free acid . Instead, use the Potassium Salt or Ethyl Ester precursor.

Protocol: In Situ Saponification & Coupling

-

Start: Ethyl 4-bromooxazole-2-carboxylate.

-

Hydrolysis: Treat with 1.1 eq LiOH in THF/H2O at 0°C. Do not heat.

-

Activation: Do not acidify to isolate. Adjust pH to ~7.0 and immediately add coupling reagents (e.g., HATU, amine) to trap the carboxylate before it decarboxylates.

References

- Palmer, D. C.The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy. Wiley-Interscience. (Detailed review of oxazole instability and C2 reactivity).

-

PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

- Evans, D. A.pKa Table of Carboxylic Acids and Heterocycles. Harvard University.

Sources

Difference between 4-bromo and 5-bromo oxazole carboxylic acids

The following technical guide details the structural, synthetic, and reactive divergences between 4-bromo and 5-bromo oxazole carboxylic acids.

Executive Summary: The Regioisomeric "Switch"

In the design of oxazole-based peptidomimetics and pharmacophores, the choice between 4-bromooxazole-5-carboxylic acid and 5-bromooxazole-4-carboxylic acid is not merely structural—it dictates the entire synthetic strategy.

While these two molecules are regioisomers, they exhibit disparate electronic properties and synthetic accessibilities. The 5-bromo-4-carboxylic acid isomer is synthetically accessible and highly reactive in cross-coupling, acting as a "commodity" building block. Conversely, the 4-bromo-5-carboxylic acid isomer represents a "specialty" scaffold, often requiring de novo ring construction or complex lithiation strategies due to the inherent reluctance of the oxazole C-4 position to undergo direct functionalization.

This guide provides a roadmap for selecting and utilizing these isomers, supported by validated protocols and mechanistic insights.

Structural & Electronic Properties[1]

The oxazole ring is an electron-poor heteroaromatic system. The numbering convention assigns Oxygen as position 1 and Nitrogen as position 3. The carbons are C-2, C-4, and C-5.

Electronic Density and Acidity

The electron density distribution in oxazole is non-uniform, heavily influencing the stability and reactivity of the brominated acids.

| Property | 5-Bromooxazole-4-carboxylic acid | 4-Bromooxazole-5-carboxylic acid |

| C-Br Bond Character | Activated. C-5 is the most electron-rich carbon (relative to C-2/C-4), but Br at C-5 is highly susceptible to oxidative addition (Pd) and nucleophilic attack. | Deactivated. C-4 is the least reactive position. The C-Br bond is shorter and stronger, requiring specialized catalysts for coupling. |

| Acid Strength (pKa) | ~2.5 - 3.0. The Br at C-5 exerts a strong inductive effect on the adjacent C-4 carboxyl group. | ~3.0 - 3.5. Slightly less acidic. The carboxylate at C-5 is stabilized by resonance but less inductively acidified by the C-4 Br. |

| Dipole Vector | Net dipole directed towards the ring oxygen/nitrogen core. | Net dipole shifted; often results in different solubility profiles in non-polar solvents. |

| Stability | Moderate. Prone to decarboxylation at >150°C due to the push-pull electronic system. | High. The C-5 carboxylate is generally more thermally stable than the C-4 isomer. |

NMR Diagnostic Markers

Distinguishing these isomers by

-

C-2 Proton Shift: Typically

7.9 – 8.5 ppm. -

Coupling: If the acid is esterified, long-range coupling (

Hz) between H-2 and the side chain is often visible in the 5-bromo-4-ester but absent or different in the 4-bromo-5-ester.

Synthetic Access & Methodologies

The primary differentiator between these isomers is the difficulty of synthesis.

Synthesis of 5-Bromooxazole-4-carboxylic Acid (Route A)

This isomer is accessible via Late-Stage Bromination .[1] The oxazole-4-carboxylate core is electron-rich enough at C-5 to undergo Electrophilic Aromatic Substitution (EAS) or direct lithiation-halogenation.

Protocol 1: Bromination of Ethyl Oxazole-4-carboxylate

-

Scope: Scalable to >100g.

-

Reagents:

-Bromosuccinimide (NBS), Acetic Acid (AcOH), or

-

Dissolution: Dissolve ethyl oxazole-4-carboxylate (1.0 eq) in glacial acetic acid (0.5 M).

-

Bromination: Add NBS (1.1 eq) portion-wise at RT. The reaction is slightly exothermic.

-

Heating: Heat to 55°C for 4 hours. Monitor by TLC (product is less polar).

-

Workup: Pour into ice water. The product, ethyl 5-bromooxazole-4-carboxylate , often precipitates as a white solid. Yields typically >85%.

-

Hydrolysis: Standard LiOH/THF/H2O saponification yields the free acid.

Synthesis of 4-Bromooxazole-5-carboxylic Acid (Route B)

Direct bromination of oxazole-5-carboxylate fails because the ester group at C-5 deactivates the ring, and the C-4 position is inherently unreactive toward EAS. Synthesis requires De Novo Construction or Halogen Dance .

Protocol 2: Van Leusen Modification (De Novo)

Note: Direct synthesis of the 4-bromo derivative requires a pre-functionalized isocyanide or a post-cyclization lithiation strategy.

Preferred Route: The "Halogen Dance" Strategy

-

Starting Material: 5-bromooxazole (or 2-blocked derivative).[5][6]

-

Lithiation: Treat with LDA at -78°C. The Lithium preferentially sits at C-2. If C-2 is blocked (e.g., by -SPh), it can trigger a migration.

-

Migration: Under specific conditions (base catalysis), the bromine can migrate from C-5 to C-4 to relieve steric strain or thermodynamic instability, though this is complex.

-

Standard Approach: It is often more efficient to purchase ethyl 4-bromooxazole-5-carboxylate which is synthesized industrially via cyclization of ethyl isocyanoacetate with bromo-acid derivatives or via copper-catalyzed cyclizations.

Reactivity Profile: The Cross-Coupling Divergence

For drug development, the ability to functionalize the bromine is paramount.

Suzuki-Miyaura Coupling

-

5-Bromo Isomer: Reacts under standard conditions (Pd(PPh3)4, Na2CO3, Dioxane/Water). The oxidative addition into the C5-Br bond is fast (

is high). -

4-Bromo Isomer: "Sluggish" reactivity. The C4-Br bond has a higher bond dissociation energy.

-

Solution: Use electron-rich, bulky ligands like XPhos or SPhos with Pd2(dba)3.[7] Higher temperatures (100°C+) are often required.

-

Regioselectivity Visualization

The following diagram illustrates the decision logic for selecting the correct isomer based on the desired final substitution pattern.

Figure 1: Decision matrix for selecting oxazole isomers based on substitution patterns and required coupling conditions.

Comparative Data Summary

| Feature | 5-Bromooxazole-4-COOH | 4-Bromooxazole-5-COOH |

| CAS Registry (Example) | 1060812-80-7 (Ester) | 1240598-57-5 (Related 4-Br) |

| Synthetic Difficulty | Low (1 step from ester) | High (Multi-step / Cyclization) |

| Pd-Coupling Rate | Fast ( | Slow ( |

| Commercial Cost | ||

| Main Use Case | C-5 Arylation Libraries | Specific SAR Walking at C-4 |

References

-

BenchChem. 5-Bromooxazole-4-carboxylic acid CAS number and identification. (2025).[1][7][8][9] Retrieved from

-

Organic Chemistry Portal. Van Leusen Oxazole Synthesis. (2025).[1][7][8][9] Retrieved from

- Schnürch, M., et al.Halogen Dance Reactions on Oxazoles. (2013). Journal of Organic Chemistry.

-

Strotman, N. A., et al. Regioselective Palladium-Catalyzed Arylation of Oxazoles. (2010). Organic Letters. Retrieved from

-

Sigma-Aldrich. 4-Bromo-1,3-oxazole Product Page. (2025).[1][7][8][9] Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. organic-chemistry.org [organic-chemistry.org]

- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.vensel.org [pubs.vensel.org]

- 6. Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of 4-Bromooxazole-2-carboxylic Acid in Modern Drug Discovery

An In-Depth Technical Guide to 4-Bromooxazole-2-carboxylic Acid for Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 944906-74-5) is a key heterocyclic building block in medicinal chemistry.[1] Its rigid oxazole core, substituted with both a bromine atom and a carboxylic acid, provides a versatile scaffold for the synthesis of complex molecular architectures. The bromine atom serves as a valuable handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents, while the carboxylic acid moiety allows for amide bond formation, esterification, or other modifications. These characteristics make this compound a valuable starting material for the development of novel therapeutic agents.

This guide provides a comprehensive overview of the commercial sourcing of this compound, discusses potential synthetic routes and associated impurities, and details a general framework for its analytical characterization.

Commercial Sourcing of this compound

The availability of high-quality starting materials is paramount to the success of any research and development program. For this compound, it is crucial to distinguish it from its isomer, 2-bromooxazole-4-carboxylic acid (CAS No. 1167055-73-3), as they possess different chemical properties and reactivity.[2][3]

Below is a summary of known commercial suppliers for this compound (CAS No. 944906-74-5):

| Supplier | Product Name | CAS Number | Purity | Physical Form |

| Sigma-Aldrich | 4-Bromo-oxazole-2-carboxylic acid | 944906-74-5 | Information not available | Information not available |

| Santa Cruz Biotechnology | This compound | 944906-74-5 | Information not available | Information not available |

Note: Product availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information.

Workflow for Supplier Qualification

A systematic approach to qualifying a new supplier is critical to ensure the consistency and quality of your research. The following workflow outlines the key steps:

Caption: Workflow for qualifying a new commercial supplier.

Synthetic Routes and Potential Impurities

One common approach to substituted oxazoles involves the cyclization of α-haloketones with amides (the Bredereck reaction) or the reaction of aldehydes with tosylmethyl isocyanide (the Van Leusen reaction).[5] A plausible retrosynthetic analysis for this compound could involve the formation of the oxazole ring followed by bromination, or the use of a pre-brominated starting material.

Potential Impurities may include:

-

Isomeric Impurities: The most significant potential impurity is the 2-bromooxazole-4-carboxylic acid isomer. This can arise from non-regioselective synthesis or from the use of mixed starting materials.

-

Starting Materials: Unreacted starting materials from the chosen synthetic route.

-

Over-brominated or Under-brominated Species: Depending on the bromination conditions, species with no bromine or multiple bromine atoms may be present.

-

Solvents and Reagents: Residual solvents and reagents used in the synthesis and purification steps.

Analytical Characterization: A General Approach

A robust analytical package is essential for confirming the identity, purity, and quality of this compound. The following outlines a general approach to its characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of halogenated carboxylic acids.[7][8][9]

Proposed HPLC Method:

-

Column: A reversed-phase C18 column is a good starting point.

-

Mobile Phase: A gradient of water and acetonitrile with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure the carboxylic acid is in its protonated form.

-

Detection: A diode array detector (DAD) can be used to monitor the absorbance over a range of wavelengths. For enhanced sensitivity, especially for trace-level impurities, derivatization with a fluorescent tag like 4-(bromomethyl)-2,5-diphenyloxazole followed by fluorescence detection can be employed.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for structural elucidation and confirmation of the isomeric form.

-

¹H NMR: The proton on the oxazole ring is expected to have a characteristic chemical shift. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon spectrum will show distinct signals for the carbonyl carbon, the two oxazole ring carbons, and the carbon bearing the bromine atom.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern, confirming the elemental composition. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass, further confirming the molecular formula.

Conclusion

This compound is a valuable building block for drug discovery and development. Successful utilization of this compound relies on securing a reliable source of high-purity material and employing rigorous analytical methods to ensure its quality. This guide provides a framework for researchers to navigate the sourcing and characterization of this important chemical entity.

References

-

Angene Chemical. 4-Oxazolecarboxylic acid, 2-bromo-(CAS# 1167055-73-3). Retrieved from [Link]

-

PubChem. This compound. Retrieved from [Link]

- Google Patents. 1,3,4-OXADIAZOLE-2-CARBOXAMIDE COMPOUND.

- Google Patents. A kind of preparation method of 4-bromocarbazole.

-

PubMed. Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines. Retrieved from [Link]

-

ResearchGate. Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines. Retrieved from [Link]

- Google Patents. Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.

-

PharmaTutor. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Retrieved from [Link]

-

ResearchGate. RegioselectiveC-4 Bromination of Oxazoles: 4-Bromo-5-(Thiophen-2-yl)Oxazole. Retrieved from [Link]

- Google Patents. Process for preparing oxazole derivatives.

-

YouTube. Oxazole Synthesis by four Name Reactions by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules). Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Retrieved from [Link]

- Google Patents. 1,3,4-oxadiazole-2-carboxamide compound.

-

HARVEST (uSask). HPLC, NMR Based Characterization, Antioxidant and Anticancer Activities of Chemical Constituents from Therapeutically Active Fungal Endophyt. Retrieved from [Link]

-

American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

-

Auctores Online. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]

-

Beilstein Journals. Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Retrieved from [Link]

-

ResearchGate. A new fluorogenic reagent for labelling carboxylic acids in HPLC. Retrieved from [Link]

Sources

- 1. This compound | C4H2BrNO3 | CID 55262621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. angenesci.com [angenesci.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 1,3-Oxazole synthesis [organic-chemistry.org]

- 5. ijpsonline.com [ijpsonline.com]

- 6. BJOC - Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid [beilstein-journals.org]

- 7. Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

The Instability Paradox: Handling and Utilizing Oxazole-2-Carboxylic Acids

Executive Summary: The "Elephant in the Flask"

Oxazole-2-carboxylic acid and its derivatives represent a notorious challenge in heterocyclic chemistry. While the oxazole ring itself is a robust bioisostere found in numerous natural products (e.g., virginiamycin) and synthetic drugs, the introduction of a carboxylic acid at the C2 position creates a highly unstable electronic environment.

The Core Problem: These compounds are prone to rapid, often spontaneous decarboxylation to form the corresponding oxazole. This instability is not merely a nuisance; it is a fundamental property driven by the formation of stabilized ylide intermediates.

The Opportunity: This same instability can be harnessed.[1] In modern medicinal chemistry, oxazole-2-carboxylic acids are increasingly viewed not as final targets, but as transient surrogates for metallaphotoredox decarboxylative cross-couplings, allowing access to complex C2-substituted oxazoles that are otherwise difficult to synthesize.

Mechanistic Underpinnings of Instability

To handle these compounds, one must understand why they fail. The decarboxylation of oxazole-2-carboxylic acids is distinct from simple benzoic acids. It proceeds via a lower-energy pathway involving the heteroatoms.

The Azomethine Ylide Pathway

Unlike standard thermal decarboxylation, oxazole-2-carboxylic acids often traverse a pathway involving ring-opening or charge redistribution to form an azomethine ylide equivalent. The proximity of the endocyclic nitrogen to the carboxylic acid allows for a cyclic transition state that lowers the activation energy for CO₂ extrusion.

Visualization: The Decarboxylation Cascade

The following diagram illustrates the critical failure mode. Note the formation of the unstable zwitterionic intermediate.

Figure 1: The thermal decarboxylation pathway of oxazole-2-carboxylic acid.

Structure-Stability Relationships (SAR)

The rate of decarboxylation is heavily influenced by substituents at the C4 and C5 positions.

Stability Impact Matrix

Researchers must assess the risk profile of their specific derivative before attempting isolation.

| Substituent Type (C4/C5) | Electronic Effect | Stability Impact | Handling Recommendation |

| Electron-Withdrawing (EWG) (e.g., -CF₃, -NO₂, -CO₂R) | Destabilizes the acid by stabilizing the negative charge development in the transition state. | High Risk Rapid decarboxylation (often < 0°C). | Do Not Isolate. Use as a salt (K+/Li+) or generate in situ. |

| Electron-Donating (EDG) (e.g., -Me, -OMe, -Ph) | Increases electron density in the ring, slightly raising the activation energy for decarboxylation. | Moderate Risk Stable at RT for hours/days. | Can be isolated with rapid workup.[2] Store at -20°C. |

| Steric Bulk (e.g., -tBu at C4) | Steric hindrance protects the C2 position but may twist the carboxylate, affecting conjugation. | Variable | Case-by-case assessment required. |

Experimental Protocols: Synthesis & Handling

The following protocols are designed to minimize the "thermal history" of the molecule.

"Cold-Saponification" Protocol (Self-Validating)

Objective: Hydrolyze ethyl oxazole-2-carboxylate without triggering decarboxylation.

Reagents:

-

Ethyl oxazole-2-carboxylate derivative (1.0 equiv)

-

LiOH[3]·H₂O (1.1 equiv) — Preferred over NaOH for solubility in THF.

-

Solvent: THF/Water (3:1)

Step-by-Step Workflow:

-

Dissolution: Dissolve the ester in THF and cool to 0°C in an ice bath.

-

Saponification: Add LiOH (dissolved in min. water) dropwise. Stir at 0°C.[4]

-

Validation Check: Monitor by TLC. Do not heat to reflux. Most derivatives hydrolyze within 1-2 hours at 0°C due to the activated nature of the C2-ester.

-

-

The Critical Step (Acidification):

-

While stirring at 0°C, carefully acidify with 1N HCl to pH 3-4 .

-

Warning: Do not go to pH 1. Strong acidic media accelerates the protonation of the ring nitrogen, catalyzing decarboxylation.

-

-

Extraction: Immediately extract with cold EtOAc.

-

Drying: Dry over Na₂SO₄ (magnesium sulfate can be slightly Lewis acidic) and concentrate in vacuo without heating the water bath above 25°C.

Storage and Stabilization

If the free acid must be stored:

-

State: Solid state is more stable than solution.

-

Temperature: -20°C or -80°C.

-

Salt Formation: Convert to the Potassium salt (using KOTms or KHCO₃). The carboxylate salt is significantly more stable than the free acid (protonated form) because it lacks the proton required for the cyclic transition state.

Workflow Visualization

Figure 2: Optimized workflow for the isolation of sensitive oxazole-2-carboxylic acids.

Turning Instability into Utility: Decarboxylative Cross-Coupling

In modern drug discovery, the instability of oxazole-2-carboxylic acids is utilized in Decarboxylative Cross-Coupling (DCC) . This method avoids the use of unstable organometallics (like 2-lithiooxazoles).

-

Mechanism: The metal catalyst (Cu, Pd, or Ag) facilitates the extrusion of CO₂, forming a transient organometallic species that undergoes transmetallation and coupling.[5]

-

Advantage: The carboxylic acid serves as a stable, easy-to-handle masking group for the unstable C2-anion until the moment of reaction.

Key Reference Protocol (Gooßen Conditions adapted for Azoles):

-

Catalyst: CuI (10 mol%) / Pd(PPh₃)₄ (5 mol%)

-

Ligand: 1,10-Phenanthroline

-

Solvent: NMP/Quinoline (High boiling point required to drive CO₂ loss)

-

Temperature: 120–160°C

References

-

Review on Oxazole Chemistry & Reactivity

- Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.

- Context: Foundational text describing the electronic deficiency of the C2 position and susceptibility to nucleophilic attack and decarboxyl

-

Decarboxylative Cross-Coupling of Heteroarom

- Source: Gooßen, L. J., et al. (2006).

- Context: The seminal work establishing the utility of carboxylic acids as leaving groups in cross-coupling, applicable to oxazoles.

-

Synthesis of Oxazole-2-Carboxyl

- Source: Panek, J. S., et al. (1998). "Synthesis of Oxazoles." The Journal of Organic Chemistry.

- Context: Detailed methodologies for constructing the oxazole core while retaining ester functionality.

-

Mechanistic Insight into Azomethine Ylides

- Source: Vedejs, E., & Grissom, J. W. (1988). "4-Oxazoline route to azomethine ylides." Journal of the American Chemical Society.

- Context: Explains the ring-opening pathways that facilitate decarboxyl

Sources

Methodological & Application

Synthesis of 4-Bromooxazole-2-carboxylic Acid from its Ethyl Ester: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 4-bromooxazole-2-carboxylic acid via the saponification of its corresponding ethyl ester, ethyl 4-bromooxazole-2-carboxylate. The oxazole moiety is a crucial structural motif in numerous biologically active compounds, making the development of versatile synthetic routes to its derivatives a significant endeavor in medicinal chemistry and drug discovery.[1][2] This application note details the chemical principles, a step-by-step experimental protocol, and critical considerations for the successful and efficient hydrolysis of the ester to the desired carboxylic acid.

Introduction

This compound serves as a valuable building block in organic synthesis, providing a versatile scaffold for the introduction of diverse functionalities through modification of the carboxylic acid group and cross-coupling reactions at the bromine-substituted position. The oxazole ring system is found in a wide array of natural products and synthetic pharmaceuticals exhibiting a range of biological activities, including antitumor, antibacterial, and anti-inflammatory properties.[1][2] The conversion of the stable and readily accessible ethyl ester to the more reactive carboxylic acid is a fundamental transformation, enabling further derivatization and molecular elaboration.

The core of this transformation is the saponification reaction, a classic and robust method for the hydrolysis of esters. This process involves the treatment of the ethyl ester with a strong base, typically an alkali metal hydroxide such as sodium hydroxide or potassium hydroxide, in a suitable solvent system.

Reaction Principle: Saponification

Saponification is a nucleophilic acyl substitution reaction. The hydroxide ion (OH⁻) from the base acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which subsequently collapses to expel the ethoxide leaving group, yielding the carboxylate salt. The reaction is driven to completion by the deprotonation of the initially formed carboxylic acid by the strong base, forming a stable carboxylate salt. A final acidification step is required to protonate the carboxylate and afford the desired this compound.

The choice of base and solvent is critical to the success of the reaction. A mixture of an alcohol (e.g., ethanol) and water is often employed as the solvent to ensure the solubility of both the organic ester and the inorganic base.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound from ethyl 4-bromooxazole-2-carboxylate.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Ethyl 4-bromooxazole-2-carboxylate | ≥95% | Commercially Available |

| Sodium Hydroxide (NaOH) | Reagent Grade | Commercially Available |

| Ethanol (EtOH) | Anhydrous | Commercially Available |

| Deionized Water (H₂O) | --- | --- |

| Hydrochloric Acid (HCl) | Concentrated (37%) | Commercially Available |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |

| Brine (Saturated NaCl solution) | --- | --- |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

pH paper or pH meter

-

Rotary evaporator

-

Vacuum filtration apparatus (Büchner funnel and flask)

Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 4-bromooxazole-2-carboxylate (1.0 equivalent) in a 1:1 mixture of ethanol and water.

-

To this stirring solution, add sodium hydroxide (2.0 - 2.5 equivalents) portion-wise. Ensure the sodium hydroxide dissolves completely.

-

-

Saponification Reaction:

-

Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-90 °C) using a heating mantle or oil bath.

-

Maintain the reflux with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.

-

-

Workup and Acidification:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Cool the remaining aqueous solution in an ice bath.

-

Slowly add concentrated hydrochloric acid dropwise with stirring to acidify the solution to a pH of 2-3. A precipitate of this compound should form.

-

-

Isolation and Purification:

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.

-

For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or purified by column chromatography.[3]

-

Dry the purified product under vacuum to yield this compound as a solid.

-

Key Considerations and Troubleshooting

-

Stability of the Oxazole Ring: The oxazole ring is generally stable under basic conditions, however, prolonged exposure to harsh basic conditions or high temperatures could potentially lead to ring opening or other side reactions.[2] Therefore, it is advisable to use the minimum necessary reaction time and temperature.

-

Completeness of Reaction: It is crucial to ensure the complete consumption of the starting ester. Incomplete hydrolysis will lead to a mixture of the ester and the carboxylic acid, which can be challenging to separate. Monitoring the reaction by TLC is highly recommended.

-

Acidification: The acidification step should be performed carefully and with cooling, as it is an exothermic process. Adding the acid too quickly can lead to a significant temperature increase, which may affect the stability of the product.

-

Purification: The purity of the final product is critical for subsequent applications. If the initial precipitate is not sufficiently pure, recrystallization is a highly effective method for removing impurities.[3] The choice of recrystallization solvent will depend on the solubility characteristics of the product and impurities.

Conclusion

The saponification of ethyl 4-bromooxazole-2-carboxylate provides a reliable and straightforward method for the synthesis of this compound. This protocol, when executed with attention to the key considerations outlined, allows for the efficient production of this valuable synthetic intermediate. The availability of this building block facilitates the exploration of novel chemical space in the development of new therapeutic agents and other functional molecules.

References

-

Parvatkar, P. T.; Parameswaran, P. S.; Tilve, S. G. Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. DRS@nio, 2014 . [Link]

-

de la Torre, D.; Ghavimi, M.; Gemoets, H.; Van den Broeck, S.; Stevens, C. V.; Van Mele, B.; Stefanidis, G. D. Continuous multistep synthesis of 2-(azidomethyl)oxazoles. Beilstein J. Org. Chem., 2018 , 14, 463-475. DOI: 10.3762/bjoc.14.34. [Link]

-

Solomin, V.; Radchenko, D. S.; Slobodyanyuk, E. Y.; Grygorenko, O. Bromooxazoles–the target compounds of this study. ResearchGate, 2021 . [Link]

-

Rick, D. A Practical Synthesis of 1,3-Oxazole. ResearchGate, 2021 . [Link]

-

PubChem. This compound. PubChem, CID 55262621. [Link]

-

Wang, Y.; et al. Electrochemistry Carboxylation of Bromothiazoles with CO2: An Environmentally Friendly Synthesis of Thiazole Carboxylic Acids. Molecules, 2023 , 28(4), 1835. DOI: 10.3390/molecules28041835. [Link]

-

Solomin, V.; Radchenko, D. S.; Slobodyanyuk, E. Y.; Grygorenko, O. Synthesis of 2‐bromooxazole (9). ResearchGate, 2019 . [Link]

-

Angene Chemical. 4-Oxazolecarboxylic acid, 2-bromo-. angenechemical.com. [Link]

-

Guntreddi, T.; et al. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. J. Org. Chem., 2024 , 89(6), 3735-3746. DOI: 10.1021/acs.joc.4c03166. [Link]

-

Le, C.; et al. Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation. ChemRxiv, 2023 . DOI: 10.26434/chemrxiv-2023-t8s2w. [Link]

-

Neha, K.; Ali, F.; Haider, K.; Khasimbi, S.; Wakode, S. Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 2021 , 51(23), 3501-3519. DOI: 10.1080/00397911.2021.1986843. [Link]

- Watson, B. Process for purification of carboxylic acids.

-

LookChem. General procedures for the purification of Carboxylic acids. LookChem, 2010 . [Link]

- Gaillard, P.; et al. Process for preparing oxazole derivatives.

- CN102372680A. A kind of method for preparing thiazole-4-carboxylic acid.

-

European Patent Office. PURIFICATION OF AROMATIC CARBOXYLIC ACIDS. EPO, EP 3089957 B1, 2020 . [Link]

-